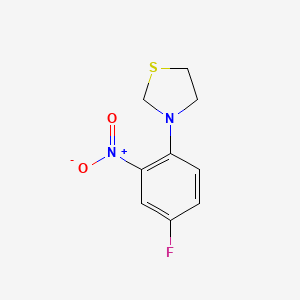
3-(4-Fluoro-2-nitrophenyl)thiazolidine
Übersicht
Beschreibung
3-(4-Fluoro-2-nitrophenyl)thiazolidine is a useful research compound. Its molecular formula is C9H9FN2O2S and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-(4-Fluoro-2-nitrophenyl)thiazolidine is a heterocyclic compound belonging to the thiazolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a five-membered ring containing sulfur and nitrogen atoms, contributing to its unique chemical properties. The presence of a fluorine atom and a nitro group on the phenyl ring enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that thiazolidine derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that various thiazolidine compounds showed activity against Mycobacterium tuberculosis and other bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Thiazolidines have been investigated for their anticancer potential. Specifically, compounds derived from thiazolidine scaffolds have shown promise in inhibiting cancer cell proliferation. For instance, derivatives similar to this compound were tested against various cancer cell lines (e.g., MCF-7 and HepG2), revealing IC50 values ranging from 0.60 to 4.70 μM, indicating potent cytotoxic effects .
Anti-inflammatory Effects
The anti-inflammatory properties of thiazolidines are also noteworthy. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Thiazolidines may act as inhibitors of specific enzymes involved in disease processes, including xanthine oxidase and various kinases.
- Cell Cycle Modulation : These compounds have been shown to induce apoptosis in cancer cells by modulating cell cycle progression and promoting apoptotic pathways .
- Antioxidant Activity : Some thiazolidines exhibit antioxidant properties, which can protect cells from oxidative stress and contribute to their therapeutic effects.
Case Study 1: Antimycobacterial Activity
A study evaluated the antimycobacterial activity of thiazolidine derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives had MIC values as low as 6.25 µg/mL, demonstrating significant efficacy against resistant strains .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro testing of thiazolidine derivatives revealed that compounds like this compound could significantly inhibit the growth of MCF-7 breast cancer cells, with observed cytotoxicity correlating with structural modifications on the phenyl ring .
Table 1: Biological Activity Summary of Thiazolidine Derivatives
| Compound Name | Target Pathogen/Cancer Type | IC50/MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | 6.25 | Cell wall synthesis inhibition |
| Thiazolidine Derivative A | MCF-7 (Breast Cancer) | 0.60 | Apoptosis induction |
| Thiazolidine Derivative B | HepG2 (Liver Cancer) | 4.70 | Cell cycle arrest |
Eigenschaften
IUPAC Name |
3-(4-fluoro-2-nitrophenyl)-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2S/c10-7-1-2-8(9(5-7)12(13)14)11-3-4-15-6-11/h1-2,5H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSVOBSBWDEWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCN1C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















